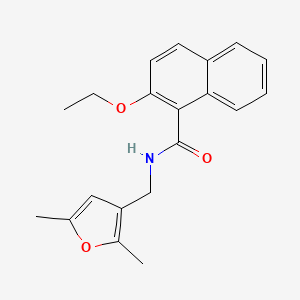

N-((2,5-dimethylfuran-3-yl)methyl)-2-ethoxy-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2,5-dimethylfuran-3-yl)methyl)-2-ethoxy-1-naphthamide, also known as DMF-NNEt, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Diagnosis

A study by Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, for positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles (NFTs) and beta-amyloid plaques in Alzheimer's disease (AD) patients. This noninvasive technique facilitates the diagnostic assessment of AD and assists in monitoring responses during experimental treatments, highlighting its potential in the early diagnosis and management of AD (Shoghi-Jadid et al., 2002).

Antimicrobial Activity

Research by Shakh et al. (2017) focused on the synthesis of new S-, N-containing heterocyclic naphthoquinone derivatives, including 4-amino-5-(2-methyl-furan-3-yl)-2,4-dihydro-[1,2,4]triazole-3-thione, and evaluated their antimicrobial activity. The study found that some derivatives exhibited antibacterial activity against Staphylococcus aureus and Mycobacterium luteum, indicating their potential in developing new antimicrobial agents (Shakh et al., 2017).

Sigma Receptor Binding and Antiproliferative Activity

Berardi et al. (2005) investigated the sigma subtype affinities and selectivities of various N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives. Some compounds demonstrated significant antiproliferative activity in rat C6 glioma cells, suggesting potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).

Catalysis for Organic Synthesis

Yadav and Salunke (2013) studied the catalytic methylation of 2-naphthol using dimethyl carbonate, showcasing the potential of certain catalysts in the production of pharmaceutical intermediates. This research underscores the importance of green chemistry approaches in the synthesis of important compounds (Yadav & Salunke, 2013).

Selective Separation Techniques

Wasik and Chesler (1976) explored the gas-liquid chromatographic separations of naphthalene homologues using a nematic liquid crystal, demonstrating unique selectivity based on molecular size and shape. Such techniques are vital for analytical chemistry, particularly in separating and identifying complex mixtures (Wasik & Chesler, 1976).

Propiedades

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-23-18-10-9-15-7-5-6-8-17(15)19(18)20(22)21-12-16-11-13(2)24-14(16)3/h5-11H,4,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVOXZQVUVFXIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=C(OC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)

![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)